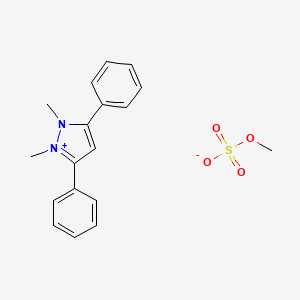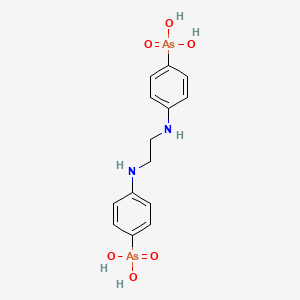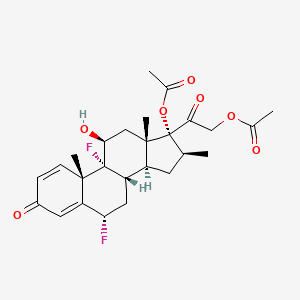
1,2-双(异丙基)萘
描述
1,2-Bis(isopropyl)naphthalene is a chemical compound with the molecular formula C16H20 . It is one of the isomers of Diisopropylnaphthalene (DIPN) . It has been used as a plant growth regulator which inhibits the sprouting of potatoes during storage .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(isopropyl)naphthalene is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
1,2-Bis(isopropyl)naphthalene has the molecular formula C16H20 . More detailed physical and chemical properties were not found in the search results.科学研究应用
1. Application in Field-Effect Transistors
- Summary of the Application : 1,2-Bis(isopropyl)naphthalene derivatives have been used in the development of organic semiconductor materials for ambipolar field-effect transistors .
- Methods of Application : The naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond, respectively. Thin-film transistors were fabricated in single-component and two-component modes based on these naphthalene derivatives by combining the F16CuPc as the n-type material .
- Results or Outcomes : The ambipolar performance was investigated by adjusting the device preparation procedure with the hole and electron mobility of up to 10 2 cm2 V 1 s 1. Furthermore, the electrical performance was also improved to 0.73 cm2 V 1 s 1 using the two-component bilayer configuration .
2. Application as Fluorescence Probes
- Summary of the Application : Naphthalene and its derivatives, including 1,2-Bis(isopropyl)naphthalene, are used as fluorescence probes for detecting and imaging purposes .
- Methods of Application : Naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules .
- Results or Outcomes : The introduction of a naphthalene moiety in the conjugated probe system resulted in an improvement in photostability .
3. Application in Organic Light Emitting Diodes (OLEDs)
- Summary of the Application : 1,2-Bis(isopropyl)naphthalene derivatives have been used in the development of organic semiconductor materials for OLEDs .
- Methods of Application : The naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond, respectively. Thin-film transistors were fabricated in single-component and two-component modes based on these naphthalene derivatives by combining the F16CuPc as the n-type material .
- Results or Outcomes : The ambipolar performance was investigated by adjusting the device preparation procedure with the hole and electron mobility of up to 10 2 cm2 V 1 s 1. Furthermore, the electrical performance was also improved to 0.73 cm2 V 1 s 1 using the two-component bilayer configuration .
4. Application in Coal Tar Production
- Summary of the Application : Naphthalene and its derivatives, including 1,2-Bis(isopropyl)naphthalene, are the most abundant single component of coal tar .
- Methods of Application : In industrial practice, distillation of coal tar yields an oil containing about 50% naphthalene, along with twelve other aromatic compounds .
- Results or Outcomes : The composition of coal tar varies with coal type and processing, but typical coal tar is about 10% naphthalene by weight .
5. Application in Organic Solar Cells
- Summary of the Application : 1,2-Bis(isopropyl)naphthalene derivatives have been used in the development of organic semiconductor materials for organic solar cells .
- Methods of Application : The naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond, respectively. Thin-film transistors were fabricated in single-component and two-component modes based on these naphthalene derivatives by combining the F16CuPc as the n-type material .
- Results or Outcomes : The ambipolar performance was investigated by adjusting the device preparation procedure with the hole and electron mobility of up to 10 2 cm2 V 1 s 1. Furthermore, the electrical performance was also improved to 0.73 cm2 V 1 s 1 using the two-component bilayer configuration .
6. Application in the Production of Dyes
- Summary of the Application : Naphthalene and its derivatives, including 1,2-Bis(isopropyl)naphthalene, are used in the production of dyes .
- Methods of Application : In industrial practice, distillation of coal tar yields an oil containing about 50% naphthalene, along with twelve other aromatic compounds .
- Results or Outcomes : The composition of coal tar varies with coal type and processing, but typical coal tar is about 10% naphthalene by weight .
安全和危害
属性
IUPAC Name |
1,2-di(propan-2-yl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-11(2)14-10-9-13-7-5-6-8-15(13)16(14)12(3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUKWGFWINVWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240682 | |
| Record name | 1,2-Bis(isopropyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(isopropyl)naphthalene | |
CAS RN |
94133-79-6 | |
| Record name | 1,2-Diisopropylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94133-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(isopropyl)naphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(isopropyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(isopropyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Bis(isopropyl)naphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6E49MJJ2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















